Propyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate
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Overview
Description
Propyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate is an organic compound with a complex branched structure. It is part of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is notable for its unique structural features, which include multiple methyl groups and a propyl chain, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate typically involves esterification reactions. One common method is the reaction between 2,2-dimethylpropyl alcohol and 4,4-dimethylpentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage, where nucleophiles such as amines or alcohols can replace the alkoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, new esters.
Scientific Research Applications
Propyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate involves its interaction with specific molecular targets. The ester linkage can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which may exert biological effects through various pathways. The exact molecular targets and pathways depend on the specific context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropyl ethanoate: Another ester with a similar branched structure but different alkyl groups.
2,2-Dimethylpropyl acetate: Similar in structure but with an acetate group instead of a pentanoate group.
Neopentyl acetate: Shares the neopentyl group but differs in the ester component.
Uniqueness
Propyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate is unique due to its specific combination of branched alkyl groups and the pent
Properties
CAS No. |
5340-39-6 |
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Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
propyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate |
InChI |
InChI=1S/C15H30O2/c1-8-9-17-13(16)12(10-14(2,3)4)11-15(5,6)7/h12H,8-11H2,1-7H3 |
InChI Key |
XZLWJDVVGHYHCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
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